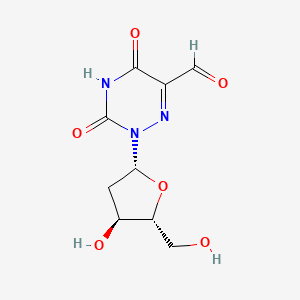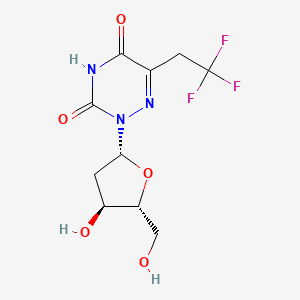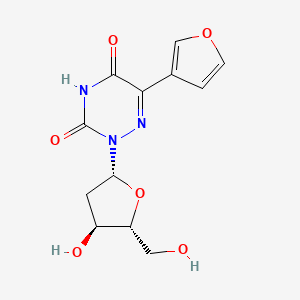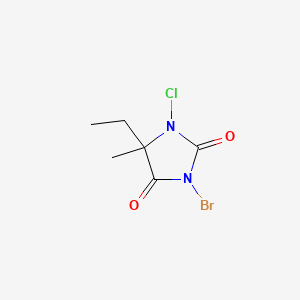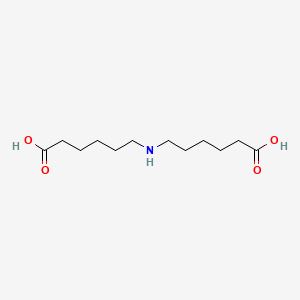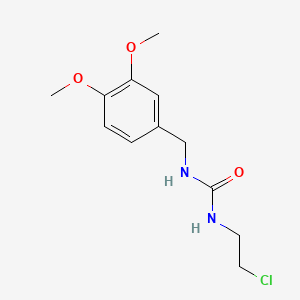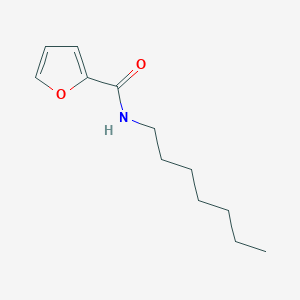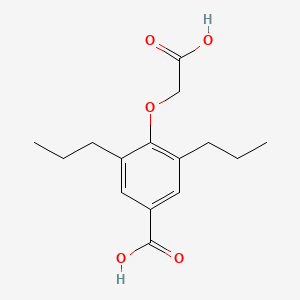
4-(Carboxymethoxy)-3,5-dipropylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Carboxymethoxy)-3,5-dipropylbenzoic acid is an organic compound with the molecular formula C13H18O5 It is a derivative of benzoic acid, characterized by the presence of carboxymethoxy and dipropyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxymethoxy)-3,5-dipropylbenzoic acid can be achieved through several methods. One common approach involves the oxidation of substituted alkylbenzenes using potassium permanganate (KMnO4) in an acidic, alkaline, or neutral medium . Another method includes the hydrolysis of nitriles, where nitriles are heated with aqueous acid or base to yield carboxylic acids . Additionally, carboxylation of Grignard reagents with carbon dioxide (CO2) followed by protonation can also produce carboxylic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents like potassium permanganate or chromium trioxide. These processes are optimized for high yield and purity, ensuring the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Carboxymethoxy)-3,5-dipropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Produces higher carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in halogenated benzoic acid derivatives.
Applications De Recherche Scientifique
4-(Carboxymethoxy)-3,5-dipropylbenzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Carboxymethoxy)-3,5-dipropylbenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic ring can participate in π-π interactions, further modulating its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Tris(carboxymethoxy)benzoic acid: Similar in structure but with three carboxymethoxy groups.
1,3,5-Tris(carboxymethoxy)benzene acid: Another derivative with three carboxymethoxy groups.
Uniqueness
4-(Carboxymethoxy)-3,5-dipropylbenzoic acid is unique due to the presence of both carboxymethoxy and dipropyl groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
100311-30-6 |
|---|---|
Formule moléculaire |
C15H20O5 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
4-(carboxymethoxy)-3,5-dipropylbenzoic acid |
InChI |
InChI=1S/C15H20O5/c1-3-5-10-7-12(15(18)19)8-11(6-4-2)14(10)20-9-13(16)17/h7-8H,3-6,9H2,1-2H3,(H,16,17)(H,18,19) |
Clé InChI |
RJDFLXSAVMILLO-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1OCC(=O)O)CCC)C(=O)O |
SMILES canonique |
CCCC1=CC(=CC(=C1OCC(=O)O)CCC)C(=O)O |
Key on ui other cas no. |
100311-30-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


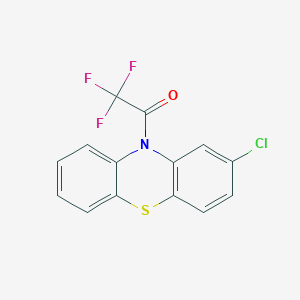
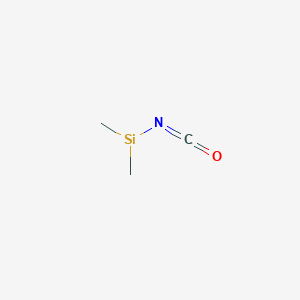
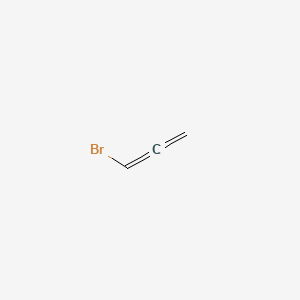
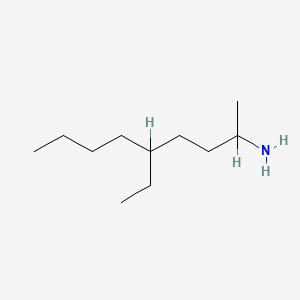
![N~1~-(3-Aminopropyl)-N~4~-[3-(methylamino)propyl]butane-1,4-diamine](/img/structure/B3044586.png)
